molecular formula C22H30O4Si B12341955 Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside

Cat. No.: B12341955
M. Wt: 386.6 g/mol
InChI Key: AEDSCEUXZVLWFU-PWRODBHTSA-N
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Description

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside is a chemical compound that features a ribofuranoside backbone with a tert-butyldiphenylsilyl protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside typically involves the protection of the hydroxyl group on the ribofuranoside. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with larger quantities and more controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside primarily undergoes substitution reactions where the tert-butyldiphenylsilyl group can be removed or replaced. It is resistant to acidic hydrolysis but can be cleaved using fluoride ions .

Common Reagents and Conditions

    Fluoride ions: Used to remove the tert-butyldiphenylsilyl group.

    Acidic conditions: The compound is stable under acidic conditions, which makes it useful in multi-step syntheses where other protecting groups might be removed.

Major Products

The major product of reactions involving this compound is typically the deprotected ribofuranoside, which can then undergo further functionalization.

Mechanism of Action

The tert-butyldiphenylsilyl group protects the hydroxyl group by forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site during multi-step syntheses. The stability of the silyl ether is due to the steric bulk of the tert-butyldiphenylsilyl group, which shields the silicon-oxygen bond from nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ethers
  • Trimethylsilyl (TMS) ethers
  • Triisopropylsilyl (TIPS) ethers

Uniqueness

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside is unique due to the increased steric bulk of the tert-butyldiphenylsilyl group, which provides greater stability against acidic hydrolysis compared to other silyl ethers . This makes it particularly useful in synthetic routes that involve harsh conditions where other protecting groups might fail.

Properties

Molecular Formula

C22H30O4Si

Molecular Weight

386.6 g/mol

IUPAC Name

(2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol

InChI

InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21+/m0/s1

InChI Key

AEDSCEUXZVLWFU-PWRODBHTSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)OC)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O

Origin of Product

United States

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